molecular formula C11H12ClNO2 B14882528 5-(3-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

5-(3-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B14882528
M. Wt: 225.67 g/mol
InChI Key: KYRQJRWTSQRVNH-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone compound. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(3-Chlorophenyl)-3-oxo-1-methylpyrrolidin-2-one.

    Reduction: Formation of 5-(3-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one
  • 5-(2-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one
  • 5-(3-Bromophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

Uniqueness

5-(3-Chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO2/c1-13-9(6-10(14)11(13)15)7-3-2-4-8(12)5-7/h2-5,9-10,14H,6H2,1H3

InChI Key

KYRQJRWTSQRVNH-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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